Dual Receptor Co-Activation Profile Differentiates Cenderitide from All Native Natriuretic Peptides
Cenderitide is uniquely designed to be a dual pGC-A/pGC-B receptor agonist. Native peptides are selective for a single receptor (ANP/BNP for GC-A; CNP for GC-B). Compared to CNP, Cenderitide is a 200-fold greater activator of pGC-A. Compared to ANP, Cenderitide retains 50% potency at pGC-A while gaining a 40-fold greater pGC-B activating action [1]. This dual profile cannot be achieved by any single native peptide.
| Evidence Dimension | Receptor Activation Potency (pGC-A and pGC-B) |
|---|---|
| Target Compound Data | 50% potency at pGC-A vs. ANP; 40-fold greater pGC-B action vs. ANP |
| Comparator Or Baseline | ANP (pGC-A agonist) and CNP (pGC-B agonist) |
| Quantified Difference | vs. CNP: 200-fold greater pGC-A activation. vs. ANP: 40-fold greater pGC-B activation. |
| Conditions | In vitro receptor activation assays using human GC-A and GC-B expressing cells |
Why This Matters
This unique dual-receptor pharmacology is the mechanistic basis for Cenderitide's integrated therapeutic effects, which no single-receptor agonist can provide.
- [1] Ichiki T, Huntley BK, Sangaralingham SJ, Chen HH, Harders GE, Burnett JC Jr. Cenderitide: structural requirements for the creation of a novel dual particulate guanylyl cyclase receptor agonist with renal-enhancing in vivo and ex vivo actions. Eur Heart J Cardiovasc Pharmacother. 2016;2(2):98-107. View Source
